Synthesis of (+)-Biotin-4-Nitrophenyl Ester: A Technical Guide
Synthesis of (+)-Biotin-4-Nitrophenyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Biotin-4-nitrophenyl ester, also known as Biotin-ONp, is a crucial reagent in bioconjugation chemistry. Its pre-activated p-nitrophenyl ester group facilitates the efficient labeling of primary and secondary amines in proteins, peptides, and other biomolecules under mild conditions. This covalent attachment of a biotin moiety, a process known as biotinylation, is a cornerstone technique in various life science applications. The exceptionally high affinity of biotin for avidin and streptavidin proteins is harnessed for non-covalent detection, purification, and immobilization of biotinylated molecules. This technical guide provides an in-depth overview of the synthesis of (+)-biotin-4-nitrophenyl ester, including a detailed experimental protocol, quantitative data, and a workflow diagram. This information is intended to assist researchers in the in-house preparation of this valuable reagent, ensuring high purity and reactivity for downstream applications in drug development, diagnostics, and fundamental research.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material, (+)-biotin, and the final product, (+)-biotin-4-nitrophenyl ester.
| Property | (+)-Biotin | (+)-Biotin-4-nitrophenyl ester |
| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₆H₁₉N₃O₅S |
| Molecular Weight | 244.31 g/mol | 365.40 g/mol [1][2][3] |
| Appearance | White crystalline powder | White to off-white powder[1] |
| Melting Point | 231-233 °C | 160-165 °C[1] or 163-165 °C[2][3] |
| Solubility | Sparingly soluble in water, soluble in DMSO | Soluble in DMF and DMSO |
| Purity (Typical) | ≥99% | ≥98% (HPLC)[1] |
Synthesis Workflow
The synthesis of (+)-biotin-4-nitrophenyl ester is typically achieved through a one-step esterification reaction. This process involves the activation of the carboxylic acid group of (+)-biotin and its subsequent reaction with 4-nitrophenol. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The workflow can be visualized as follows:
Caption: Workflow for the DCC-mediated synthesis of (+)-biotin-4-nitrophenyl ester.
Experimental Protocol
This protocol details the synthesis of (+)-biotin-4-nitrophenyl ester via a dicyclohexylcarbodiimide (DCC) mediated coupling reaction.
Materials:
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(+)-Biotin (MW: 244.31 g/mol )
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4-Nitrophenol (MW: 139.11 g/mol )
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N,N'-Dicyclohexylcarbodiimide (DCC) (MW: 206.33 g/mol )
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Anhydrous N,N-Dimethylformamide (DMF)
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Isopropanol
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Diethyl ether
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Argon or Nitrogen gas
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Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
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Filtration apparatus (Büchner funnel, filter paper)
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (+)-biotin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Gently heat the mixture to approximately 85°C to ensure complete dissolution, resulting in a clear, faintly yellow solution.[2]
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Addition of Reagents: Cool the solution to room temperature. To the stirred solution, add 4-nitrophenol (1.2 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.3 eq).[2] The reaction should be carried out under an inert atmosphere (argon or nitrogen).
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Reaction: Stir the reaction mixture at room temperature for 19 hours.[2] During this time, a white precipitate of the by-product, N,N'-dicyclohexylurea (DCU), will form.
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Work-up:
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After the reaction is complete, remove the precipitated DCU by filtration through a Büchner funnel.
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Wash the filter cake with a small amount of cold DMF to recover any product that may have co-precipitated.
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Combine the filtrates and remove the DMF under high vacuum using a rotary evaporator at a bath temperature of 95°C.[2]
-
-
Purification by Recrystallization:
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To the crude residue, add a minimal amount of hot isopropanol to dissolve the product.
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Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to induce crystallization.
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If the product has good solubility, trituration with diethyl ether may be necessary to precipitate the solid.
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Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
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Characterization:
The identity and purity of the synthesized (+)-biotin-4-nitrophenyl ester can be confirmed by standard analytical techniques:
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Melting Point: Compare the observed melting point with the literature value (160-165 °C).[1]
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Spectroscopy:
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FTIR (ATR): The spectrum should show characteristic peaks for the ester carbonyl group, the nitro group, and the biotin ureido ring.
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¹H NMR and ¹³C NMR: The NMR spectra can be used to confirm the structure of the final product.[4]
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Signaling Pathways and Logical Relationships
The primary utility of (+)-biotin-4-nitrophenyl ester is in the biotinylation of biomolecules, which then allows for their interaction with avidin or streptavidin. This interaction is fundamental to numerous detection and purification schemes. The logical relationship can be depicted as follows:
